molecular formula C27H33N3O B15260495 (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B15260495
M. Wt: 415.6 g/mol
InChI Key: LPIVVHXERSMXMC-SANMLTNESA-N
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Description

(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol is a chiral piperazine derivative designed for advanced chemical and pharmaceutical research. This compound is structurally characterized by a propan-1-ol backbone that is simultaneously functionalized with a 4-methylpiperazin-1-yl group and a triphenylmethyl (trityl) protected amino group. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently employed to optimize the physicochemical properties of drug candidates and to serve as a conformational scaffold for arranging pharmacophoric groups in the correct spatial orientation for target engagement . This specific molecular architecture suggests its primary application as a key synthetic intermediate or building block in the complex, multi-step synthesis of potential therapeutic agents. The trityl group is a well-known protecting group for primary amines, allowing for selective reactions at other sites of the molecule in complex synthetic sequences. Researchers exploring the development of novel, targeted small molecules may find this compound valuable. Given the prevalence of the piperazine ring in FDA-approved drugs across various therapeutic areas, including oncology and central nervous system (CNS) disorders, this intermediate could be integral to projects in these fields . The product is provided with a guaranteed purity of ≥95% (as determined by HPLC, NMR, or other orthogonal methods). It is typically supplied as a solid and should be stored at 2-8°C, protected from light, and under an inert atmosphere to ensure long-term stability. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for use in humans, animals, or as a component in diagnostic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C27H33N3O

Molecular Weight

415.6 g/mol

IUPAC Name

(2S)-3-(4-methylpiperazin-1-yl)-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C27H33N3O/c1-29-17-19-30(20-18-29)21-26(22-31)28-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,26,28,31H,17-22H2,1H3/t26-/m0/s1

InChI Key

LPIVVHXERSMXMC-SANMLTNESA-N

Isomeric SMILES

CN1CCN(CC1)C[C@@H](CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group, followed by the introduction of the triphenylmethyl group through a nucleophilic substitution reaction. The piperazine ring is then introduced via a substitution reaction, and finally, the methyl group is added through alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the triphenylmethyl group.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can lead to the removal of the triphenylmethyl group, resulting in a simpler amine structure.

Scientific Research Applications

(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The triphenylmethyl group may enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol (CAS 2059910-43-7)
  • Key Differences : Replaces the 4-methylpiperazine with a morpholine ring.
  • Impact : Morpholine’s oxygen atom enhances polarity, reducing logP compared to the methylpiperazine analogue. This may alter pharmacokinetic properties (e.g., reduced blood-brain barrier penetration) .
  • Molecular Weight : 402.53 g/mol (identical backbone).
MK22 (2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one)
  • Key Differences : Features a trifluoromethylphenyl group instead of trityl and a ketone instead of a hydroxyl group.
  • Impact: The electron-withdrawing CF₃ group increases metabolic stability but reduces nucleophilicity. The ketone group may limit hydrogen-bonding capacity compared to the propanol backbone .
(2S)-3-[(3S)-1-(Ethylsulfonyl)piperidin-3-yl]-2-{[3-(4-methylphenyl)imidazo[1,2-a]pyrazin-8-yl]amino}propan-1-ol
  • Key Differences : Incorporates an imidazopyrazine ring and ethylsulfonyl-piperidine.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL) Key Substituents
Target Compound ~430* 3.8 0.05 Trityl, 4-methylpiperazine
(2S)-3-Morpholin-4-yl analogue 402.53 2.9 0.12 Morpholine
MK22 457.59 4.1 0.03 Trifluoromethylphenyl, ketone
RCSB PDB 9JY Ligand 457.59 3.5 0.08 Imidazopyrazine, ethylsulfonyl

*Estimated based on structural similarity to and .

Pharmacological and Functional Insights

  • Target Compound : The trityl group may hinder membrane permeability but improve binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
  • MK22 : The CF₃ group enhances binding to aromatic residues in receptors (e.g., serotonin 5-HT₂A), as seen in arylpiperazine drug candidates .
  • RCSB PDB 9JY Ligand : Demonstrated activity in kinase inhibition assays, with the imidazopyrazine moiety critical for ATP-competitive binding .

Biological Activity

The compound (2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol, often referred to in the literature as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted with a triphenylmethyl group, which is significant for its biological properties. The structural formula can be represented as follows:

C20H28N2O\text{C}_{20}\text{H}_{28}\text{N}_{2}\text{O}

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific actions of this compound can be summarized as follows:

  • Microtubule Dynamics : Similar piperazine-based compounds have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. This suggests that our compound may also exert effects on microtubule stability, potentially enhancing sensitivity to apoptotic signals in tumor cells .
  • Receptor Interaction : The compound may interact with central nervous system receptors, particularly serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Studies on related compounds indicate selective agonistic activity at 5-HT1A receptors, suggesting potential applications in treating mood disorders .

Biological Activity Data

Activity Details
Cancer Cell Sensitization Increases sensitivity of colon cancer cells to apoptotic ligands .
Receptor Affinity High affinity for 5-HT1A receptors; potential anxiolytic effects .
Microtubule Inhibition Induces mitotic arrest; affects tubulin polymerization dynamics .
Neuropharmacological Effects Modulates neurotransmitter levels; impacts behavioral responses in models .

Case Studies

Several studies have investigated the biological effects of piperazine derivatives similar to this compound.

  • Colon Cancer Study : A study demonstrated that a closely related piperazine compound significantly increased the apoptosis of HT29 colon cancer cells through enhanced TNF receptor expression and caspase activation. The ED50 for inducing mitotic arrest was found to be approximately 115 nM .
  • Neuropharmacological Assessment : Research into piperazine derivatives indicated their role as selective 5-HT1A receptor agonists, leading to decreased levels of serotonin metabolites in the brain and potential therapeutic effects for anxiety disorders .

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